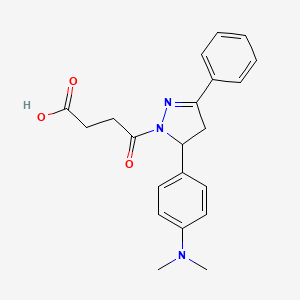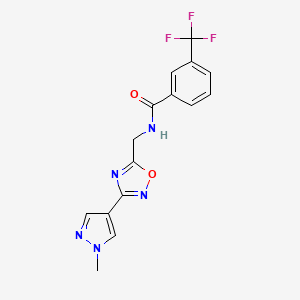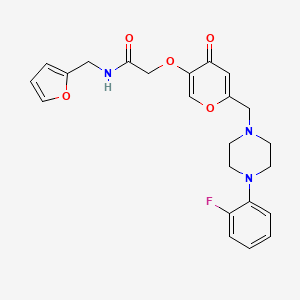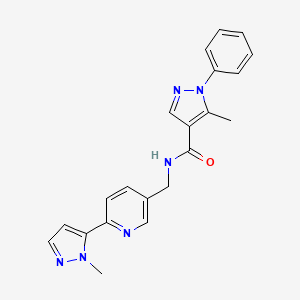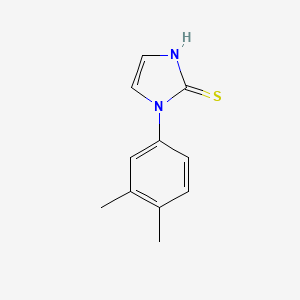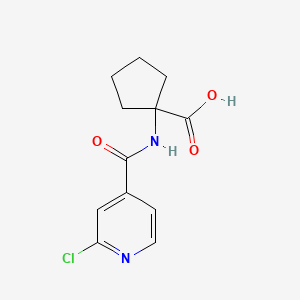
1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid, also known as CPCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPCC is a heterocyclic compound that contains a pyridine ring and a cyclopentane ring, and it has a molecular weight of 234.7 g/mol.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid has been studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and biochemistry. 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid has been shown to have inhibitory effects on certain enzymes, such as the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid has also been studied for its potential use as a fluorescent probe for the detection of certain biological molecules.
Wirkmechanismus
The mechanism of action of 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid involves its interaction with specific target molecules, such as enzymes or receptors. 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid can bind to these target molecules and inhibit their activity, which can have various physiological effects. The exact mechanism of action of 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid is still being studied, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid has been shown to have various biochemical and physiological effects, depending on the target molecule it interacts with. For example, 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid has been shown to have hypoglycemic effects by inhibiting the activity of DPP-4, which is involved in the regulation of blood glucose levels. 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid has also been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid has several advantages for use in lab experiments, including its high purity and stability. 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid.
Zukünftige Richtungen
There are several future directions for research involving 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid. One potential direction is to further investigate its potential as a fluorescent probe for the detection of biological molecules. Another direction is to study its effects on other target molecules and pathways, which could lead to the discovery of new therapeutic targets. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid and its potential applications in various scientific fields.
Conclusion:
In conclusion, 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid has been shown to have inhibitory effects on certain enzymes and has been studied for its potential use as a fluorescent probe. The mechanism of action of 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid is still being studied, and further research is needed to fully understand its mode of action. 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid has several advantages for use in lab experiments, but also has some limitations that should be taken into consideration. There are several future directions for research involving 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid, and further studies are needed to fully explore its potential applications in various scientific fields.
Synthesemethoden
The synthesis of 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid involves the reaction of 2-chloropyridine-4-carboxylic acid with cyclopentanone in the presence of a catalyst. The reaction proceeds through a process of acid catalyzed cyclization, which results in the formation of 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid. The yield of 1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid can be improved by using a higher concentration of the reactants and optimizing the reaction conditions.
Eigenschaften
IUPAC Name |
1-[(2-chloropyridine-4-carbonyl)amino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-9-7-8(3-6-14-9)10(16)15-12(11(17)18)4-1-2-5-12/h3,6-7H,1-2,4-5H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNNXSCSNIJXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridine-4-amido)cyclopentane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2514207.png)
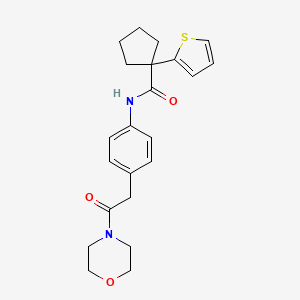

![2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2514214.png)

![N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine hydrochloride](/img/structure/B2514217.png)

